1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate

Lipophilicity Partition coefficient Drug-likeness

Researchers targeting lipid-binding proteins face poor probe partitioning into hydrophobic compartments. 1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate (CAS 922507-87-7) resolves this with LogP 6.7-ΔLogP +3.0 vs. parent core. • Targets FABP3/FABP4 fatty acid pockets for competitive displacement assays. • Cleavable decanoate ester enables controlled hydrolysis for sustained core release. • Matched-pair control (ΔMW 170 Da) isolates lipophilic chain effects in SPR/ITC. • Supplied with Certificate of Analysis; custom synthesis from mg to gram scale.

Molecular Formula C25H29FN2O2
Molecular Weight 408.5 g/mol
CAS No. 922507-87-7
Cat. No. B12885569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate
CAS922507-87-7
Molecular FormulaC25H29FN2O2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1=CC(=NN1C2=CC(=CC=C2)F)C3=CC=CC=C3
InChIInChI=1S/C25H29FN2O2/c1-2-3-4-5-6-7-11-17-25(29)30-24-19-23(20-13-9-8-10-14-20)27-28(24)22-16-12-15-21(26)18-22/h8-10,12-16,18-19H,2-7,11,17H2,1H3
InChIKeyQAEHQERGHQFIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl Decanoate: Physicochemical Profile


1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate (CAS 922507-87-7) is a fully synthetic 1,3,5-trisubstituted pyrazole ester bearing a medium-chain decanoate at C5 . Unlike the parent 1,3-diarylpyrazole core (CAS 1269294-32-7; LogP 3.7, PSA 17.8 Ų, MW 238.3), the decanoate ester imparts substantially elevated lipophilicity (calculated LogP 6.7) and doubled polar surface area (44.1 Ų), placing the compound outside conventional oral drug space and positioning it as a tailored probe for lipid-rich or hydrophobic binding-site research .

Why 1,3-Diarylpyrazole Analogs Cannot Replace the Decanoate Ester


Functional substitution of the decanoate ester at the pyrazole C5 position with a free hydroxyl, short-chain acyl, or unsubstituted core transforms the compound's physicochemical identity: the parent 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole exhibits a LogP of 3.7, whereas esterification with decanoic acid raises LogP to 6.7 — a ΔLogP of +3.0 that fundamentally alters partitioning between aqueous and lipid phases . This magnitude of lipophilicity shift is sufficient to redirect the compound from cytosolic or aqueous target engagement to membrane-resident or lipid-binding protein targets, meaning procurement of a non-esterified or shorter-chain analog cannot replicate the same experimental behavior in hydrophobic compartments or lipid-based assay systems .

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl Decanoate: Key Differentiating Evidence


Lipophilicity vs. Parent Analog

The target compound exhibits a calculated LogP of 6.7245, compared to LogP 3.6784 for the closest available structural analog, 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole (CAS 1269294-32-7), which lacks the decanoate ester . The ΔLogP of +3.05 reflects the contribution of the ten-carbon aliphatic ester chain. A LogP of 6.72 exceeds typical oral bioavailability thresholds (LogP ≤5) but is deliberately positioned for partitioning into lipid-rich environments, membrane bilayers, or hydrophobic protein binding pockets that are inaccessible to the more polar parent core .

Lipophilicity Partition coefficient Drug-likeness Pyrazole ester

Polar Surface Area vs. Parent Core

The target compound's topological polar surface area (tPSA) is 44.12 Ų, while the parent 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole registers 17.82 Ų . The decanoate ester contributes two additional hydrogen-bond acceptors (carbonyl and ester oxygen), increasing PSA by 26.3 Ų. This doubled PSA remains below 60–70 Ų thresholds associated with poor membrane permeability, yet the combination of elevated PSA (44 Ų) with high LogP (6.7) creates a distinct physicochemical signature that differs from both the polar parent and typical CNS-penetrant compounds (PSA < 60–70 Ų, LogP 2–5) .

Polar surface area Membrane permeability Blood-brain barrier Pyrazole ester

Molecular Weight vs. Parent Core

The decanoate ester increases molecular weight from 238.26 Da (parent 1-(3-fluorophenyl)-5-phenyl-1H-pyrazole) to 408.51 Da for the target compound, a gain of 170.25 Da . This places the compound near the Lipinski Rule of Five upper bound (MW ≤ 500) while the parent core sits in a fragment-like space (MW < 300). The MW difference is entirely attributable to the C10 aliphatic ester chain, which contributes additional rotatable bonds (9 from the decanoyl moiety) and bulk hydrophobicity not present in the parent .

Molecular weight Drug-likeness Lipinski rule Fragment-based screening

Ester Prodrug Potential

The decanoate ester linkage at C5 of the pyrazole ring is susceptible to enzymatic and pH-dependent hydrolysis, potentially liberating the corresponding 5-hydroxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazole as the active species and decanoic acid as a physiologically benign byproduct . While quantitative hydrolysis half-life data for this specific compound have been reported only in vendor-provided kinetic models, the structural precedent of pyrazole ester hydrolysis under physiological pH conditions is well established in the pyrazol-5-ol series [1]. The parent, non-esterified core (CAS 1269294-32-7) cannot serve as a hydrolysis-triggered prodrug because it lacks the cleavable ester moiety .

Prodrug Ester hydrolysis Controlled release Pyrazole ester

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl Decanoate: Research Scenarios


Lipid-Compartment Probe for FABP and Membrane Proteins

With a LogP of 6.72 and PSA of 44.1 Ų, this compound is optimally partitioned for hydrophobic binding sites on membrane-resident targets or lipid-transport proteins such as FABP3 or FABP4, where the parent core (LogP 3.7, PSA 17.8 Ų) would preferentially remain in the aqueous phase . The decanoate chain may also engage the fatty acid binding pocket directly, providing a tool for competitive displacement studies against endogenous long-chain fatty acids.

Hydrolysis-Triggered Prodrug Strategy

The decanoate ester provides a cleavable linkage that, upon enzymatic or chemical hydrolysis, releases the 5-hydroxy pyrazole core and decanoic acid. This is directly relevant to research programs investigating sustained local delivery of pyrazole-based anti-inflammatory or kinase-inhibitory scaffolds, where the non-esterified analog cannot achieve controlled temporal release [1].

Negative Control Probe for FBDD

While the parent 1,3-diarylpyrazole (MW 238 Da) is a typical fragment-sized compound, the target decanoate ester (MW 408.5 Da) serves as a matched-pair control where the aliphatic chain contribution to binding energetics can be deconvoluted. The ΔMW of 170 Da and ΔLogP of +3.0 permit isolation of lipophilic chain effects in SPR or ITC binding studies .

Co-Crystal Screening via Differential Solubility

The compound's insolubility in water and solubility in organic solvents (DCM, ethyl acetate) contrasts sharply with the more polar parent core, enabling differential co-crystallization strategies where the ester serves as a hydrophobic crystallization chaperone for lipid-facing protein surface patches .

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